![molecular formula C33H32N2O5 B282683 Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate](/img/structure/B282683.png)
Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate is not fully understood. However, studies have suggested that it may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and differentiation.
Biochemical and physiological effects:
Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2. It has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been found to exhibit anti-microbial properties against various bacteria and fungi.
実験室実験の利点と制限
One of the advantages of using Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate in lab experiments is its potential therapeutic applications. It can be used to study the mechanisms of action of various diseases and to develop new drugs for the treatment of these diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the study of Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate. One direction is to further investigate its potential as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer treatments. Another direction is to investigate its potential as an anti-diabetic agent. Studies have shown that it can improve glucose metabolism and insulin sensitivity, making it a potential treatment for type 2 diabetes. Additionally, further studies can be conducted to investigate its potential as a neuroprotective agent and to develop new drugs for the treatment of neurodegenerative diseases.
合成法
The synthesis of Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate involves a multi-step process. The first step involves the synthesis of 3-(3,5-dimethylphenyl)-2-aminopropanoic acid, which is then reacted with ethyl 2-bromoacetate to form ethyl 2-(3-(3,5-dimethylphenyl)-2-oxopropylamino)acetate. This compound is then reacted with 2-hydroxy-5-(2-methoxyphenyl)benzoic acid to form the final product, Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate.
科学的研究の応用
Ethyl 2-({5-[3-(3,5-dimethylphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate has been found to exhibit various therapeutic properties, making it a promising candidate for drug development. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to exhibit potential as an anti-diabetic agent and a neuroprotective agent.
特性
分子式 |
C33H32N2O5 |
|---|---|
分子量 |
536.6 g/mol |
IUPAC名 |
ethyl 2-[[5-[3-(3,5-dimethylphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]benzoate |
InChI |
InChI=1S/C33H32N2O5/c1-5-39-33(37)27-11-7-9-13-30(27)40-20-24-19-23(14-15-29(24)38-4)31-34-28-12-8-6-10-26(28)32(36)35(31)25-17-21(2)16-22(3)18-25/h6-19,31,34H,5,20H2,1-4H3 |
InChIキー |
RVNKYOCHXXSWNL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)C)C)OC |
正規SMILES |
CCOC(=O)C1=CC=CC=C1OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



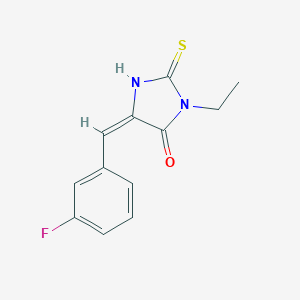
![3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282602.png)
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282605.png)
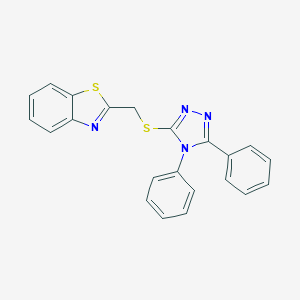
![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)
![N-(4-fluorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282609.png)
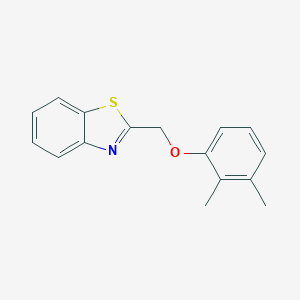
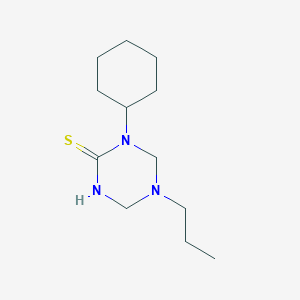
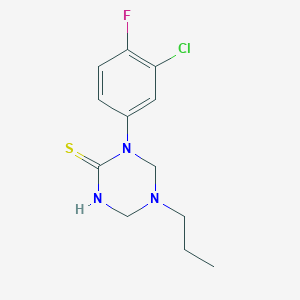
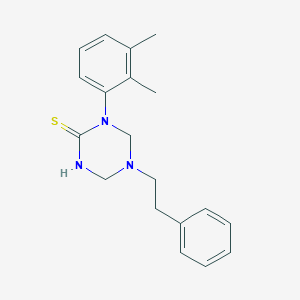
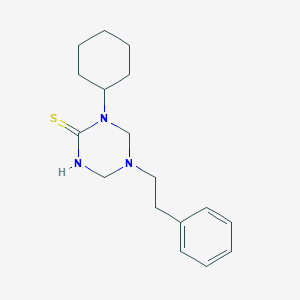
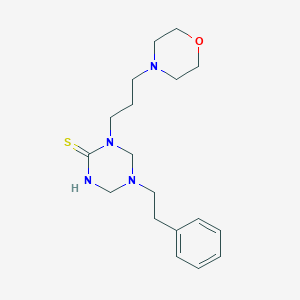
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)